molecular formula C10H13O5P B13088596 4-((Dimethoxyphosphoryl)methyl)benzoic acid

4-((Dimethoxyphosphoryl)methyl)benzoic acid

Cat. No.: B13088596
M. Wt: 244.18 g/mol
InChI Key: VZNBIERTQISVTJ-UHFFFAOYSA-N
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Description

4-((Dimethoxyphosphoryl)methyl)benzoic acid is an organic compound with the molecular formula C10H13O5P It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a dimethoxyphosphoryl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethoxyphosphoryl)methyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with dimethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the dimethoxyphosphoryl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethoxyphosphoryl)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine oxide or phosphine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: The major product is the corresponding phosphonic acid derivative.

    Reduction: The major products are phosphine oxide or phosphine derivatives.

    Substitution: The major products are substituted benzoic acid derivatives, such as nitrobenzoic acid, sulfonic acid, and halogenated benzoic acids.

Scientific Research Applications

4-((Dimethoxyphosphoryl)methyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Dimethoxyphosphoryl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxyphosphorylmethyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties.

    Trimethyl phosphonoacetate: A related phosphonic ester with different functional groups.

    Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: Another phosphonic ester with distinct structural features.

Uniqueness

4-((Dimethoxyphosphoryl)methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a dimethoxyphosphoryl group

Properties

Molecular Formula

C10H13O5P

Molecular Weight

244.18 g/mol

IUPAC Name

4-(dimethoxyphosphorylmethyl)benzoic acid

InChI

InChI=1S/C10H13O5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

VZNBIERTQISVTJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C(=O)O)OC

Origin of Product

United States

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